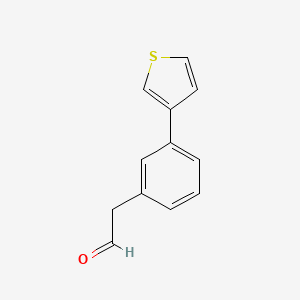

(3-Thiophen-3-yl-phenyl)-acetaldehyde

説明

(3-Thiophen-3-yl-phenyl)-acetaldehyde is a substituted acetaldehyde derivative featuring a 3-thiophen-3-yl-phenyl group attached to the aldehyde functional group. Its structure combines aromatic (phenyl) and heteroaromatic (thiophene) moieties, which confer unique physicochemical properties.

特性

分子式 |

C12H10OS |

|---|---|

分子量 |

202.27 g/mol |

IUPAC名 |

2-(3-thiophen-3-ylphenyl)acetaldehyde |

InChI |

InChI=1S/C12H10OS/c13-6-4-10-2-1-3-11(8-10)12-5-7-14-9-12/h1-3,5-9H,4H2 |

InChIキー |

LNEPVNOLVGQSFD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)CC=O |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

Key Comparisons:

- Acetaldehyde : The simplest aldehyde (CH₃CHO) lacks aromatic substituents, making it highly volatile (boiling point: 20.8°C) and reactive.

- Chlorophenyl-acetaldehydes : Derivatives like 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde () share a phenyl group but differ in substituent position and electronegativity. Their boiling points (~210–220°C) are higher than acetaldehyde due to aromaticity and molecular weight.

- Exact data are scarce, but GC retention times for such compounds are influenced by boiling points and column interactions ().

Table 1: Physicochemical Properties of Selected Acetaldehyde Derivatives

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|

| Acetaldehyde | 44.05 | 20.8 | Aldehyde |

| 2-(3-Chlorophenyl)acetaldehyde | 154.59 | ~210–220 | Aldehyde, Chlorophenyl |

| (3-Thiophen-3-yl-phenyl)-acetaldehyde | 202.28 | Estimated >220 | Aldehyde, Thiophene |

Reactivity and Chemical Behavior

- Schiff Base Formation : Acetaldehyde reacts with amines to form imines (Schiff bases), a property exploited in adsorbents for acetaldehyde removal (). The thiophene and phenyl groups in (3-Thiophen-3-yl-phenyl)-acetaldehyde may sterically hinder such reactions or alter electronic interactions, affecting adsorption efficiency compared to simpler aldehydes.

- Oxidation and Stability : Acetaldehyde oxidizes readily to acetic acid. The aromatic substituents in (3-Thiophen-3-yl-phenyl)-acetaldehyde likely stabilize the aldehyde group against oxidation, similar to chlorophenyl analogs ().

- Thermal Degradation: notes that acetaldehyde is a major product of PLA degradation at high temperatures. Substituted acetaldehydes like (3-Thiophen-3-yl-phenyl)-acetaldehyde may decompose into thiophene-related byproducts, though this requires experimental validation.

Sensory and Flavor Profiles

Substituted acetaldehydes can alter sensory profiles:

- Chlorophenyl-acetaldehydes: Likely impart harsh or "green" notes due to halogen substituents.

- Thiophene Derivatives: Thiophenes are associated with "meaty" or "roasted" aromas ().

Toxicity and Environmental Impact

- Carcinogenicity: Acetaldehyde is a Group 1 carcinogen (). Chlorophenyl analogs are suspected mutagens (), but sulfur-containing aromatics like thiophenes require specific toxicological evaluation.

- Environmental Persistence : Acetaldehyde is volatile and contributes to atmospheric carbonyl pollution (). The bulkier structure of (3-Thiophen-3-yl-phenyl)-acetaldehyde may reduce volatility, increasing persistence in water or soil.

Analytical Challenges

- GC-MS Analysis : Chlorophenyl-acetaldehydes with similar boiling points () exhibit distinct retention times due to column interactions. (3-Thiophen-3-yl-phenyl)-acetaldehyde may require specialized columns (e.g., polar phases) for resolution from structural analogs.

- Artifact Formation : Oxygenated aldehydes like acetaldehyde are prone to artifact formation during sampling (). The thiophene group could exacerbate or mitigate such issues, depending on its reactivity with ozone or other oxidants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。